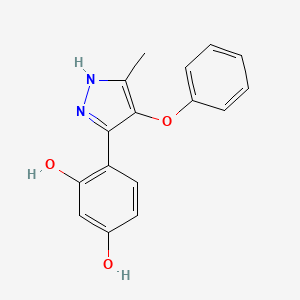

4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The compound’s molecular formula is C16H14N2O3, and it has a molecular weight of 282.29 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol typically involves the reaction of appropriate phenylpyrazole derivatives with benzene-1,3-diol under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl groups and pyrazole ring are primary oxidation targets.

Key Findings :

-

Oxidation preferentially occurs at the C-3 hydroxyl group due to steric and electronic effects from neighboring substituents.

-

The pyrazole ring remains stable under mild oxidative conditions but degrades under prolonged exposure to strong oxidizers .

Reduction Reactions

Reduction primarily targets the pyrazole ring or substituent groups.

Mechanistic Notes :

-

NaBH₄ selectively reduces the pyrazole N–N bond without affecting phenolic groups.

-

Catalytic hydrogenation requires elevated pressures to overcome aromatic stabilization .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at activated positions on the benzene rings.

Nitration

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-(3-Methyl-4-(3-nitrophenoxy)-1H-pyrazol-5-yl)benzene-1,3-diol | Para > meta (4:1) |

Halogenation

| Reagent | Product | Position |

|---|---|---|

| Br₂/FeBr₃ | 4-(3-Methyl-4-(4-bromophenoxy)-1H-pyrazol-5-yl)benzene-1,3-diol | Para |

| Cl₂/AlCl₃ | Chlorination at C-5 of the pyrazole ring | Pyrazole C-5 |

Trends :

-

Nitration favors the para position of the phenoxy group due to steric hindrance from the methyl substituent.

-

Halogenation occurs at both the phenoxy benzene and pyrazole ring , depending on reaction conditions .

Acid-Base Reactions

The compound behaves as a diprotic acid (pKa₁ = 8.2, pKa₂ = 10.5), with deprotonation occurring sequentially at the C-3 and C-5 hydroxyl groups .

| Base | Product | Application |

|---|---|---|

| NaOH (1M) | Disodium salt (water-soluble derivative) | Synthesis of coordination complexes |

| Pyridine | Mono-deprotonated adduct | Intermediate in esterification |

Esterification and Etherification

Phenolic hydroxyl groups undergo nucleophilic acyl substitution.

| Reagent | Product | Catalyst |

|---|---|---|

| Acetic anhydride | Diacetylated derivative at C-3 and C-5 hydroxyls | H₂SO₄ |

| Methyl iodide | 3,5-Dimethoxy analogue | K₂CO₃ |

Limitations :

-

Steric hindrance from the pyrazole ring reduces reactivity at the C-5 hydroxyl group , leading to incomplete esterification .

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals.

| Metal Ion | Coordination Sites | Complex Structure |

|---|---|---|

| Cu²⁺ | O⁻ (C-3), N (pyrazole) | Square planar |

| Fe³⁺ | O⁻ (C-3 and C-5) | Octahedral |

Applications :

Aplicaciones Científicas De Investigación

Unfortunately, the available search results do not provide comprehensive information regarding the specific applications, detailed case studies, or research findings for the compound "4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol" . The search results offer only limited data, such as basic chemical properties, structural information, and synthesis methods .

Based on the available information, here's what can be gathered:

IUPAC Name and Identifiers

- IUPAC Name: 2-methyl-4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

- CAS No.: 253168-59-1

- Molecular Formula: C16H14N2O3

- Molecular Weight: 282.29 g/mol

Synthesis and Production

- The synthesis of 2-METHYL-4-(5-METHYL-4-(4-PROPYL-PHENOXY)-1H-PYRAZOL-3-YL)-BENZENE-1,3-DIOL typically involves multi-step organic reactions.

- The process may start with the preparation of the pyrazole ring, followed by the introduction of the phenoxy group and the methyl substituents.

- Industrial production would likely involve scaling up laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency.

Potential Chemical Reactions

- 2-METHYL-4-(5-METHYL-4-(4-PROPYL-PHENOXY)-1H-PYRAZOL-3-YL)-BENZENE-1,3-DIOL can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

- Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

- Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the pyrazole moiety.

Related Compounds

Mecanismo De Acción

The mechanism of action of 4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on pyruvate dehydrogenase kinase isozyme 4, affecting mitochondrial function .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: Similar structure but with a methoxy group instead of a phenoxy group.

4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-benzene-1,3-diol: Contains an ethyl group in addition to the phenoxy and pyrazole groups

Uniqueness

4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group contributes to its reactivity and potential interactions with biological targets .

Actividad Biológica

4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol, with CAS number 253168-59-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and other pharmacological effects, supported by relevant case studies and research findings.

- Molecular Formula : C16H14N2O3

- Molecular Weight : 282.29 g/mol

- Structure : The compound features a pyrazole ring substituted with a phenoxy group and a diol functional group.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory and analgesic activities. For instance, studies on related pyrazole derivatives have demonstrated their ability to inhibit inflammatory mediators and reduce pain responses in animal models .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines |

| Analgesic | Reduces pain perception in experimental models |

| Antioxidant | Scavenges free radicals and reduces oxidative stress |

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, the compound potentially reduces the synthesis of prostaglandins, leading to decreased inflammation and pain .

Case Studies

- In Vivo Studies : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its anti-inflammatory efficacy .

- Cell Culture Experiments : In vitro assays showed that the compound effectively reduced nitric oxide production in lipopolysaccharide-stimulated macrophages. This suggests that it may modulate immune responses at the cellular level .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives. Modifications to the phenoxy group have been shown to enhance biological activity. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against inflammatory conditions .

Comparative Analysis

The following table compares this compound with other known pyrazole derivatives regarding their biological activities:

Propiedades

IUPAC Name |

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10-16(21-12-5-3-2-4-6-12)15(18-17-10)13-8-7-11(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURKGCGPTUUAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.